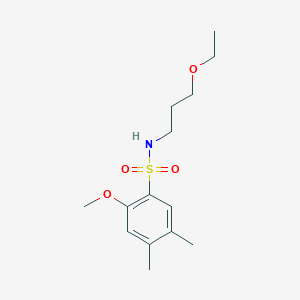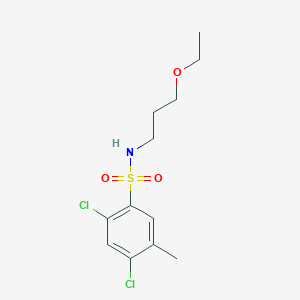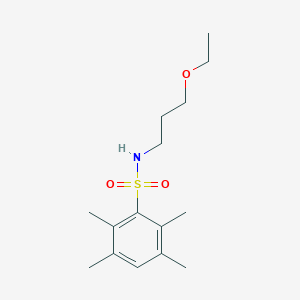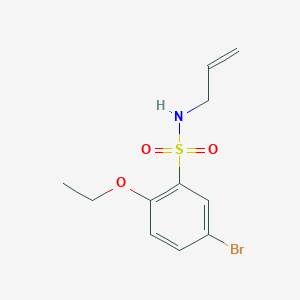![molecular formula C16H24N2O5S B273011 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine, also known as TAP or TAPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. TAP is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
Wirkmechanismus
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism of action has been well-studied and has been shown to be highly specific for carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. One of the most significant effects is the decrease in the production of bicarbonate and protons. This can lead to a decrease in the acidity of body fluids, which can have therapeutic benefits in certain conditions, such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound is not a reversible inhibitor of carbonic anhydrase. This means that once it binds to the enzyme, it cannot be easily removed. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine. One potential direction is the development of more potent inhibitors of carbonic anhydrase. This could lead to the development of new therapies for conditions such as glaucoma and epilepsy.
Another future direction is the study of the role of carbonic anhydrase in other physiological processes. For example, carbonic anhydrase has been implicated in the regulation of blood pressure, and the inhibition of this enzyme could have therapeutic benefits in the treatment of hypertension.
Conclusion:
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential use in scientific research. The synthesis of this compound is relatively straightforward, and its mechanism of action has been well-studied. This compound has several advantages for use in lab experiments, but also has limitations that need to be considered. Finally, there are several future directions for the study of this compound that could lead to the development of new therapies for a variety of conditions.
Synthesemethoden
The synthesis of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperazine and acetic anhydride in the presence of a base. This reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.
Eigenschaften
Molekularformel |
C16H24N2O5S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-14-6-7-15(23-5-2)16(12-14)24(20,21)18-10-8-17(9-11-18)13(3)19/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI-Schlüssel |
UYQZNKFLLFQLNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)